Dexibuprofen lysine

描述

Dexibuprofen lysine is a pharmacologically active enantiomer of racemic ibuprofen, specifically the S-(+)-enantiomer. It is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is known for its improved pharmacological profile, including higher efficacy and better tolerability compared to racemic ibuprofen .

准备方法

Synthetic Routes and Reaction Conditions

Dexibuprofen lysine can be synthesized through the resolution of racemic ibuprofen or by asymmetric synthesis. The resolution process involves the separation of the S-(+)-enantiomer from the racemic mixture using chiral agents or chromatography techniques. Asymmetric synthesis, on the other hand, employs chiral catalysts to directly produce the S-(+)-enantiomer .

Industrial Production Methods

The industrial production of this compound involves large-scale resolution or asymmetric synthesis processes. The resolution method typically uses chiral chromatography or crystallization techniques to separate the desired enantiomer. Asymmetric synthesis in industrial settings often utilizes chiral catalysts and optimized reaction conditions to achieve high yields and purity .

化学反应分析

Metabolic Pathways

Dexibuprofen lysine undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes :

-

Phase I : Hydroxylation at the isobutyl chain by CYP2C9 (major) and CYP2C8/2C19 (minor), forming 2- and 3-hydroxy derivatives. These metabolites are further oxidized to carboxy-ibuprofen (IC₅₀ for COX-1: 98.65 nM ; COX-2: 730 nM ) .

-

Phase II : Glucuronidation of hydroxylated metabolites by UDP-glucuronosyltransferases (UGTs), producing water-soluble conjugates for renal excretion .

Metabolic Stability

-

Chiral inversion : Unlike racemic ibuprofen, dexibuprofen (S-isomer) exhibits negligible inversion to the R-form, minimizing off-target effects .

-

Protein binding : >99% bound to albumin, reducing free drug availability but prolonging plasma half-life (94–122 minutes ) .

Degradation Reactions

This compound dissociates under physiological conditions:

-

Hydrolysis : In aqueous media, the salt dissociates into free dexibuprofen and lysine, enhancing bioavailability (102.7% absolute bioavailability ) .

-

Photodegradation : Exposure to UV light induces decarboxylation, forming inactive derivatives (studies in MOFs confirm stability under controlled conditions) .

Degradation Products

| Condition | Product | Impact |

|---|---|---|

| Acidic pH | S(+)-ibuprofen + lysine⁺ | Reversible |

| Alkaline pH | Degraded propionic acid | Loss of activity |

Enantioselective Interactions

This compound exhibits chiral discrimination in porous matrices:

-

Metal-organic frameworks (MOFs) : MIL-53 and HMOF-1 separate enantiomers via hydrogen bonding between the carboxylate group of dexibuprofen and the framework’s oxygen atoms (binding energy: −15 to −20 kJ/mol ) .

-

Chromatography : Chiral stationary phases resolve dexibuprofen from R-ibuprofen with a separation factor (α) >1.5 .

Pharmacokinetic Data

Key parameters from clinical studies:

科学研究应用

Analgesic Properties

Dexibuprofen lysine is primarily used for pain relief. Several studies have compared its efficacy against traditional ibuprofen and other analgesics.

Efficacy in Pain Management

- A study involving 240 patients with postoperative dental pain demonstrated that this compound (400 mg) provided a significantly faster onset of action and greater overall analgesic effect compared to acetaminophen (1000 mg) and placebo . The results indicated that both this compound and acetaminophen were more effective than placebo, with this compound showing superior efficacy.

- Another randomized trial highlighted that this compound was non-inferior to ibuprofen for headache relief while exhibiting a quicker onset of action . This positions this compound as a valuable option for acute pain management.

Treatment of Patent Ductus Arteriosus (PDA)

This compound has also been utilized in the treatment of PDA, a common condition in premature infants where the ductus arteriosus fails to close after birth.

Clinical Trials and Outcomes

- A comprehensive review of clinical trials indicated that intravenous (IV) ibuprofen lysine (which includes dexibuprofen as an active component) achieved a closure rate of approximately 75% in PDA cases, comparable to indomethacin, the traditional treatment . Notably, patients receiving IV ibuprofen lysine exhibited better renal function profiles, with lower serum creatinine levels and improved urine output compared to those treated with indomethacin.

- In one pivotal trial involving 357 infants, those treated with ibuprofen lysine had a significantly lower need for rescue therapy or surgical intervention compared to placebo groups (30.9% vs. 53%, P = .005) . This suggests that this compound not only aids in ductal closure but also reduces the risk of complications associated with PDA.

Pharmacological Advantages

This compound offers several pharmacological benefits over traditional ibuprofen formulations:

- Enhanced Solubility : this compound has improved water solubility, which facilitates intravenous administration and enhances bioavailability .

- Faster Onset : Studies have demonstrated that this compound provides quicker analgesic effects than standard ibuprofen formulations, making it suitable for acute pain scenarios .

- Safety Profile : Clinical data suggest a favorable safety profile with fewer adverse effects compared to other NSAIDs like indomethacin when used in neonates for PDA treatment .

Comparative Efficacy

The following table summarizes key findings from studies comparing this compound with other analgesics and treatments:

作用机制

Dexibuprofen lysine exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically the COX-2 isoform. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound’s higher concentration of the active S-enantiomer contributes to its enhanced pharmacological activity and better safety profile compared to racemic ibuprofen .

相似化合物的比较

Similar Compounds

Ibuprofen: Racemic mixture of S-(+)- and R-(-)-enantiomers.

Diclofenac: Another NSAID with a different chemical structure but similar anti-inflammatory properties.

Naproxen: A non-steroidal anti-inflammatory drug with a longer half-life and different pharmacokinetic profile.

Celecoxib: A selective COX-2 inhibitor with a different mechanism of action.

Uniqueness of Dexibuprofen Lysine

This compound stands out due to its higher efficacy and better tolerability compared to racemic ibuprofen. The S-(+)-enantiomer is more potent and has a lower risk of gastrointestinal side effects. Additionally, this compound’s improved pharmacokinetic properties, such as better oral bioavailability, make it a preferred choice in clinical settings .

生物活性

Dexibuprofen lysine, a lysine salt of dexibuprofen, represents an advanced formulation of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This compound is characterized by its enhanced pharmacokinetic properties and improved safety profile, making it a subject of interest in both clinical and research settings. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical studies, pharmacological data, and comparative analyses with other NSAIDs.

Chemical and Pharmacological Properties

Dexibuprofen is the S-enantiomer of ibuprofen, which is known for its superior anti-inflammatory and analgesic effects compared to its racemic counterpart. The incorporation of lysine enhances the solubility and bioavailability of the drug, facilitating its use in various formulations including intravenous administration.

Key Characteristics:

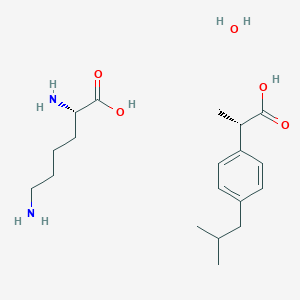

- Chemical Structure : this compound is chemically designated as α-methyl-4-(2-methyl propyl) benzeneacetic acid lysine salt.

- Molecular Weight : 352.48 g/mol.

- Pharmacokinetics : Exhibits linear pharmacokinetics with a half-life of approximately 2 hours in healthy adults, although this may vary in specific populations such as neonates .

Dexibuprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis. This results in reduced inflammation and pain relief. The selectivity for COX-2 over COX-1 may contribute to a lower incidence of gastrointestinal side effects compared to traditional NSAIDs .

Pain Management

Clinical trials have demonstrated that this compound provides effective analgesia comparable to other NSAIDs while exhibiting a faster onset of action. A double-blind study indicated that this compound was significantly more effective than placebo and non-inferior to ibuprofen acid in terms of pain relief over a six-hour period .

Pediatric Use

This compound has shown promise in treating patent ductus arteriosus (PDA) in preterm infants. A multicenter trial reported that intravenous this compound was as effective as indomethacin for PDA closure but with fewer renal side effects . The efficacy rates were approximately 75% for both treatments, but this compound resulted in better renal function parameters post-treatment.

Comparative Analysis with Other NSAIDs

A meta-analysis comparing dexibuprofen with racemic ibuprofen and diclofenac highlighted several advantages:

- Efficacy : Dexibuprofen demonstrated equivalent efficacy to diclofenac at lower doses (75% of maximum daily dose), suggesting a more favorable therapeutic index .

- Safety Profile : The incidence of adverse drug reactions was significantly lower for dexibuprofen (5.5% to 7.4%) compared to racemic ibuprofen (30%) and diclofenac (90%) .

Antimicrobial Activity

Recent studies have uncovered potential antimicrobial properties of ibuprofen and its derivatives, including this compound. Research utilizing disk diffusion methods revealed that both compounds exhibited antimicrobial activity against various pathogens, suggesting a broader therapeutic application beyond pain relief and inflammation .

Tables Summarizing Clinical Findings

| Study Type | Treatment Comparison | Efficacy (%) | Adverse Reactions (%) |

|---|---|---|---|

| Meta-analysis | Dexibuprofen vs Racemic IBU | 75 | 5.5 - 7.4 |

| Pediatric Trial | IV Dexibuprofen vs Indomethacin | 75 | Renal side effects lower |

| Pain Relief Trial | Dexibuprofen vs Placebo | Significantly higher than placebo | Minimal adverse reactions |

属性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIZCLYTDPXEP-LQDNOSPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141505-32-0 | |

| Record name | Dexibuprofen lysine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXIBUPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。